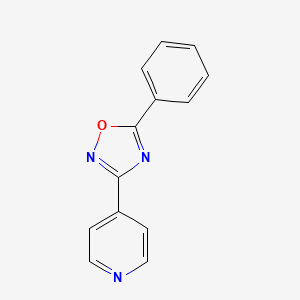

4-(5-Phényl-1,2,4-oxadiazol-3-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

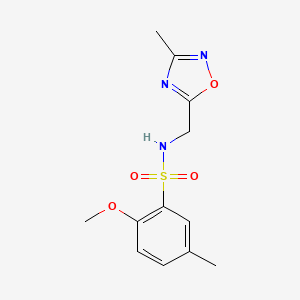

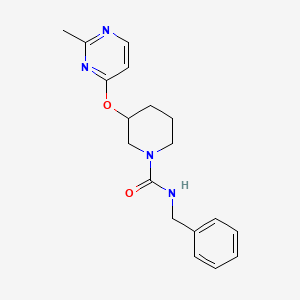

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H9N3O and its molecular weight is 223.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anti-inflammatoire

Une série de dérivés de (4-(1,2,4-oxadiazol-5-yl) phényl)-2-aminoacétamide, qui comprennent le « 4-(5-Phényl-1,2,4-oxadiazol-3-yl)pyridine », a montré une bonne activité anti-neuroinflammation dans une étude précédente . Ces composés ont une bonne activité anti-inflammatoire et pourraient inhiber de manière significative la production de facteurs inflammatoires pertinents .

Traitement de l'arthrite

Ces composés se sont avérés avoir des applications potentielles dans le traitement de l'arthrite . En particulier, le composé f15 a montré la performance la plus importante, il pourrait inhiber de manière significative la production de facteurs inflammatoires pertinents dans les cellules RAW264.7 induites par le lipopolysaccharide (LPS) . Il a également réduit le gonflement secondaire du pied et l'index arthritique chez les rats atteints d'arthrite induite par l'adjuvant (AIA) et inhibé la production de TNF-α et d'IL-1β dans le sérum .

Développement de médicaments

Le cycle hétérocyclique 1,2,4-oxadiazole, qui fait partie du « this compound », a retenu l'attention en raison de ses propriétés bioisostériques uniques et d'un spectre d'activités biologiques exceptionnellement large . C'est donc un cadre parfait pour le développement de nouveaux médicaments .

Activité antimicrobienne

Certains dérivés du 1,2,4-oxadiazole ont montré des résultats antibactériens comparables à ceux du médicament de référence (amoxicilline) . Cependant, l'activité antimicrobienne spécifique du « this compound » n'est pas mentionnée dans les résultats de la recherche.

Activité antifongique

Les activités antifongiques in vitro de certains dérivés du 1,2,4-oxadiazole ont été évaluées contre Colletotrichum orbiculare, Botrytis cinerea et Rhizoctonia solani . Cependant, l'activité antifongique spécifique du « this compound » n'est pas mentionnée dans les résultats de la recherche.

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer and anti-infective properties. These compounds are known to interact with various molecular targets involved in these diseases, but the specific targets for this compound need further investigation.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may affect pathways related to cell proliferation, apoptosis, and microbial growth.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may induce cell death or inhibit microbial growth.

Analyse Biochimique

Biochemical Properties

The 1,2,4-oxadiazole derivatives, including 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have shown potent antiviral activity against Zika virus infections . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, contributing to their biological activity .

Cellular Effects

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine and similar compounds have demonstrated significant effects on various types of cells and cellular processes . They have been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells , indicating their potential role in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one study indicated that a similar compound blocked the excitation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

Similar 1,2,4-oxadiazole derivatives have shown moderate to strong antibacterial effects over time in laboratory studies .

Dosage Effects in Animal Models

This suggests that the effects of these compounds may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

1,2,4-oxadiazole derivatives are generally known for their broad spectrum of biological activities, suggesting that they may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

Given the lipophilic nature of 1,2,4-oxadiazole derivatives, they are likely to be able to cross cell membranes and distribute within cells .

Subcellular Localization

Based on the properties of similar compounds, it is possible that it may be localized to specific compartments or organelles within the cell depending on its interactions with other biomolecules .

Propriétés

IUPAC Name |

5-phenyl-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLYQZJFVKRLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)

![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)

![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)